Triuret
Overview
Description
Triuret, also known as 2,4-Diimidotricarbonic diamide, is an organic compound with the molecular formula C3H6N4O3. It is a colorless, crystalline, and hygroscopic solid that is slightly soluble in cold water or ether but more soluble in hot water. This compound is a planar molecule, and its central carbonyl group is hydrogen-bonded to both terminal amino groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triuret is typically prepared by heating thin layers of urea, which facilitates the escape of ammonia: [ 3 (H_2N)_2CO \rightarrow [H_2NC(O)NH]_2CO + 2 NH_3 ]
Another method involves the treatment of urea with phosgene: [ 2 (H_2N)_2CO + COCl_2 \rightarrow [H_2NC(O)NH]_2CO + 2 HCl ]
A similar synthesis employs urea and dimethyl carbonate with potassium methoxide as a catalyst: [ 2 (H_2N)_2CO + CO(OCH_3)_2 \rightarrow [H_2NC(O)NH]_2CO + 2 MeOH ]
The original synthesis entailed the oxidation of uric acid with hydrogen peroxide .
Industrial Production Methods: In industrial settings, this compound is often a by-product in the synthesis of melamine from urea. The process involves the pyrolysis of urea, where this compound forms as an intermediate .
Chemical Reactions Analysis
Types of Reactions: Triuret undergoes various chemical reactions, including:
Decomposition: this compound decomposes to form cyanuric acid and ammelide.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield simpler compounds such as urea and ammonia.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide can be used to oxidize uric acid to form this compound.
Catalysts: Potassium methoxide is used as a catalyst in the reaction between urea and dimethyl carbonate.
Major Products:
Cyanuric Acid: Formed from the decomposition of this compound.
Ammelide: Another product of this compound decomposition.
Scientific Research Applications
Triuret has several applications in scientific research:
Chemistry: this compound is studied for its role in the decomposition of urea and its intermediates. It is also used in the synthesis of other nitrogen-containing compounds.
Biology: this compound’s decomposition products, such as cyanuric acid, are of interest in biological studies due to their potential effects on living organisms.
Medicine: Research is ongoing to explore the potential medical applications of this compound and its derivatives.
Mechanism of Action
The mechanism by which triuret exerts its effects involves its decomposition into cyanuric acid and ammelide. This process is facilitated by the reaction of biuret with isocyanic acid to form this compound, which then further reacts to form the final products. The molecular targets and pathways involved in this process include the formation of hydrogen bonds between the central carbonyl group and terminal amino groups .
Comparison with Similar Compounds
Urea: A simpler compound that serves as a precursor to triuret.
Biuret: An intermediate in the formation of this compound from urea.
Cyanuric Acid: A decomposition product of this compound.
Ammelide: Another decomposition product of this compound.
Uniqueness: this compound is unique due to its planar structure and the hydrogen bonding between its central carbonyl group and terminal amino groups. Its role as an intermediate in the decomposition of urea and its formation of cyanuric acid and ammelide make it distinct from other similar compounds .
Biological Activity
Triuret, also known as carbonyldiurea, is a nitrogen-containing compound that has garnered attention due to its biological activity and metabolic pathways. It is primarily recognized as a byproduct of purine degradation in living organisms and has been identified in various biological contexts, including human urine and agricultural applications.
Chemical Structure and Properties
This compound's chemical structure allows it to engage in various biochemical interactions. It is characterized by its ability to form hydrogen bonds, which facilitates its interaction with enzymes and other biological molecules. The compound can adopt multiple conformations, enhancing its flexibility as a ligand for metal ions, which may influence its biological activity.
Metabolic Pathways
Recent studies have elucidated the metabolic breakdown of this compound, identifying its conversion into biuret through specific enzymatic pathways. The enzyme responsible for this conversion is this compound hydrolase (TrtA), which belongs to the isochorismatase-like hydrolase (IHL) protein family. TrtA exhibits remarkable substrate specificity, showing significantly higher catalytic efficiency for this compound compared to biuret, with a value of 20 μM for this compound and a catalytic efficiency () of .
Biological Significance
- Occurrence in Nature :
- Enzymatic Activity :
Case Studies and Research Findings
Table 1: Summary of Enzymatic Characteristics of TrtA
Enzyme | Substrate | (μM) | (Ms) | Specificity |
---|---|---|---|---|
This compound Hydrolase (TrtA) | This compound | 20 | High | |
Biuret | Not specified | Low | Very Low |
Research Insights
- A study highlighted that TrtA's crystal structure revealed insights into its substrate selectivity, with specific residues around the active site contributing to its high specificity for this compound over biuret .
- Mutagenesis experiments indicated that no single mutation could enhance biuret activity significantly, suggesting a complex evolutionary relationship between TrtA and biuret hydrolases .
- The presence of this compound in human urine has implications for clinical diagnostics, particularly in assessing conditions like hypokalemia .
Properties
IUPAC Name |
1,3-dicarbamoylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O3/c4-1(8)6-3(10)7-2(5)9/h(H6,4,5,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVQBUHCOYRLPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NC(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060314 | |
Record name | Diimidotricarbonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556-99-0 | |
Record name | Triuret | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=556-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triuret | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triuret | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diimidotricarbonic diamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diimidotricarbonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triuret | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIURET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ID4233C3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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